molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid CAS No. 110358-59-3

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid

Cat. No.: B2396508
CAS No.: 110358-59-3
M. Wt: 298.211
InChI Key: YXPSLOHNNGSOGW-UHFFFAOYSA-N
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Description

3-{N-[(2,4-Dinitrophenyl)amino]carbamoyl}propanoic acid is a synthetic organic compound designed for research applications, particularly in the field of bioenergetics and mitochondrial function. Its structure, featuring the 2,4-dinitrophenyl (DNP) group, suggests potential as a candidate for investigating mitochondrial uncoupling phenomena. Mitochondrial uncouplers are a class of compounds that dissipate the proton gradient across the mitochondrial membrane, effectively separating oxygen consumption from ATP production. This leads to an increase in energy expenditure and has been a historical target for metabolic research . This compound is offered exclusively for laboratory research to study cellular metabolism and energy homeostasis. Its potential research value includes applications in exploring the pathophysiology of metabolic diseases, non-alcoholic fatty liver disease (NAFLD), and other conditions linked to mitochondrial dysfunction . Researchers can utilize this chemical tool to probe the intricate mechanisms of energy dissipation and its effects on cellular processes. Given the known properties of DNP-containing compounds, this derivative may provide a valuable structural scaffold for developing novel research compounds with modified uncoupling activity and pharmacokinetic profiles . WARNING: This product is provided 'For Research Use Only'. It is NOT intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) must be consulted prior to handling. Handling of this compound should only be performed by qualified laboratory personnel in appropriate containment conditions, using personal protective equipment.

Properties

IUPAC Name

4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSLOHNNGSOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like DMF and methanol are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid has several scientific research applications, including:

    Analytical Chemistry: Used as a reagent for detecting and quantifying various substances.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features and properties of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications
This compound C₁₀H₁₀N₄O₇ 298.22 2,4-DNP, carbamoyl Carboxylic acid, amide Potential biochemical probes
N-{3-[(2,4-Dinitrophenyl)amino]propyl}-N-(3-aminopropyl)methylamine dihydrochloride (DAMP) C₁₃H₂₂Cl₂N₆O₂ 381.26 2,4-DNP, propylamine Amine, hydrochloride pH indicator in melanosomes
2-[(2,4-Dinitrophenyl)amino]acetic acid C₈H₇N₃O₆ 241.16 2,4-DNP, acetic acid Carboxylic acid, amide Biochemical research
3-{[(4-Nitrophenyl)carbamoyl]sulfanyl}propanoic acid C₁₀H₁₀N₂O₅S 270.26 4-nitrophenyl, sulfanyl Carboxylic acid, thiourea Synthetic intermediate
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic Acid C₁₀H₁₁BrN₂O₃ 287.11 4-bromophenyl Carboxylic acid, urea Drug impurity standard
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 230.17 4-CF₃ Carboxylic acid Crystallographic studies

Key Research Findings

Electron-Withdrawing Effects
  • The 2,4-dinitrophenyl (DNP) group in the target compound and its analogs (e.g., DAMP) enhances acidity and fluorescence quenching in acidic environments, making these compounds suitable for organelle pH monitoring .
  • In contrast, 4-nitrophenyl derivatives (e.g., 3-{[(4-nitrophenyl)carbamoyl]sulfanyl}propanoic acid) exhibit less pronounced electron withdrawal, favoring applications in synthetic chemistry rather than bioimaging .
Crystallographic Properties
  • Derivatives with trifluoromethyl groups (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) form hydrogen-bonded dimers in crystal structures, enabling precise structural determination via X-ray diffraction .

Stability and Reactivity

  • Nitro groups in DNP derivatives increase susceptibility to reduction, limiting their use in reducing environments.
  • Sulfanyl and urea linkages (e.g., in 3-{[(4-nitrophenyl)carbamoyl]sulfanyl}propanoic acid) enhance thermal stability compared to amide bonds .

Biological Activity

3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid (CAS No. 110358-59-3) is a compound that has gained attention in various fields of biological and chemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a dinitrophenyl group attached to a carbamoyl propanoic acid backbone. Its structure can be represented as follows:

C10H10N4O7\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}_{7}
PropertyValue
Molecular Weight286.21 g/mol
SolubilitySoluble in DMF, DMSO
Melting PointNot specified

This compound interacts with specific biological targets through its nitro groups, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biomolecules, influencing cellular pathways such as apoptosis and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that it can inhibit the secretion of virulence factors in pathogenic bacteria, particularly through its interaction with the Type III Secretion System (T3SS) in Escherichia coli .
  • Cytotoxicity : At higher concentrations (50 µM), it has been observed to induce cytotoxic effects on certain cell lines, suggesting potential applications in cancer research .
  • Analytical Applications : The compound is also utilized as a reagent in analytical chemistry for detecting various substances due to its reactive nature .

Case Study: Inhibition of T3SS

In a dissertation study focused on E. coli, this compound was tested for its ability to inhibit the secretion of CPG2, a marker for T3SS activity. Results indicated that at concentrations of 50 µM, the compound achieved approximately 50% inhibition of CPG2 secretion without complete inhibition, suggesting a potential role as a therapeutic agent against bacterial infections .

Comparative Analysis

The compound's activity can be compared with similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

CompoundMechanism of ActionBiological Activity
2,4-DinitrophenylhydrazineReductive transformationModerate antimicrobial
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acidSimilar structural propertiesAntimicrobial
This compoundReduction leading to reactive intermediatesHigh antimicrobial efficacy

Q & A

Basic Research Questions

Q. What are the key structural features of 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid, and how do they influence its reactivity?

  • The compound comprises a propanoic acid backbone, a carbamoyl group, and a 2,4-dinitrophenyl substituent. The nitro groups on the aromatic ring enhance electrophilicity, facilitating nucleophilic substitution reactions, while the carbamoyl group enables hydrogen bonding with biomolecules. Structural analysis via X-ray crystallography or NMR spectroscopy is critical for resolving bond angles and confirming stereochemistry .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • Synthesis typically involves multi-step reactions, starting with the formation of a 2,4-dinitrophenyl intermediate, followed by carbamoylation of propanoic acid derivatives. For example:

  • Step 1: Nitration of phenyl precursors to yield the 2,4-dinitrophenyl moiety.
  • Step 2: Coupling with a carbamoyl-propanoic acid derivative via condensation or amidation.
    Catalysts like DMAP or EDC are often used to improve yields, though side reactions (e.g., hydrolysis of nitro groups) may require stringent pH control .

Q. How can researchers confirm the purity and identity of synthesized batches?

  • Analytical methods :

  • HPLC-MS for purity assessment (≥95% recommended for biological studies).
  • FT-IR spectroscopy to verify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹).
  • Elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from differences in assay conditions (pH, temperature) or biomolecular targets. To address this:

  • Dose-response profiling : Test across a broad concentration range (nM to mM).
  • Structural analogs : Compare activities of derivatives (e.g., replacing nitro groups with halogens) to isolate pharmacophores.
  • QSAR modeling : Predict binding affinities using computational tools to guide hypothesis-driven experiments .

Q. How does the compound interact with enzymes such as acetylcholinesterase or proteases, and what methodologies are used to study these interactions?

  • The 2,4-dinitrophenyl group acts as a chromogenic probe, enabling UV-Vis spectroscopy to monitor enzyme kinetics. For example:

  • Inhibition assays : Measure IC₅₀ values by tracking changes in absorbance at 340 nm upon substrate cleavage.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with high precision .

Q. What are the challenges in optimizing solubility and stability for in vivo studies?

  • The compound’s poor aqueous solubility (logP ~2.5) limits bioavailability. Strategies include:

  • Salt formation : Use sodium or potassium salts of the carboxylic acid group.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance delivery.
  • Stability testing : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–37°C) to identify optimal storage conditions .

Q. How can researchers leverage structural analogs to probe structure-activity relationships (SAR)?

  • Example derivatives and their applications:

DerivativeModificationApplication
3-(4-Nitrophenyl)propanoic acid Nitro group at para positionChromogenic substrate for redox studies
3-[(4-Hydroxyphenyl)amino]propanoic acid Hydroxyl substitutionAntimicrobial activity screening
SAR studies require molecular docking (e.g., AutoDock Vina) and pharmacophore mapping to prioritize synthetic targets .

Methodological Best Practices

Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

  • Negative controls : Untreated cells + vehicle (e.g., DMSO at ≤0.1%).
  • Positive controls : Staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption).
  • Endpoint validation : Combine MTT assays with live/dead staining (e.g., propidium iodide) to confirm viability .

Q. How should researchers handle discrepancies in spectroscopic data between batches?

  • Batch-to-batch variability may arise from incomplete purification or isomerization. Mitigation steps:

  • Column chromatography : Use silica gel or reverse-phase C18 columns for final purification.
  • 2D-NMR (e.g., HSQC, COSY) : Resolve overlapping signals caused by conformational isomers .

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